2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole
Description
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole is a benzimidazole derivative characterized by a sulfinyl (-SO-) bridge connecting a benzimidazole core to a substituted pyridine ring. The pyridine moiety features a 4-ethoxy and 3-methyl substitution, which distinguishes it from structurally related proton pump inhibitors (PPIs) like omeprazole, lansoprazole, and rabeprazole . This compound’s sulfinyl group enables acid-activated conversion to sulfenamide, a reactive intermediate that covalently inhibits the H⁺/K⁺-ATPase enzyme in gastric parietal cells, a mechanism central to its pharmacological activity .
Properties
IUPAC Name |
2-[(4-ethoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-21-15-8-9-17-14(11(15)2)10-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-9H,3,10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCVPILAAMEZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Oxidation Strategy
The foundational approach involves synthesizing the benzimidazole-thione precursor, followed by cyclization and oxidation. As detailed in WO1998040378A1, the process begins with N-cyclohexyl-2,3-dihydro-5-methoxy-2-thioxo-1H-benzimidazole-1-carboxamide , which undergoes cyclization with 4-chloro-2,3,5-trimethylpyridine-N-oxide in the presence of an alcoholate (e.g., sodium ethoxide) to form a 1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one intermediate. Subsequent oxidation with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) introduces the sulfinyl group, yielding the target compound. This method achieves a 77% yield after crystallization.
One-Pot Synthesis
A streamlined one-pot variant combines cyclization, oxidation, and purification in a single reactor. The benzimidazole-thione is treated with thiobismorpholine and hydrogen chloride in ethanol, followed by pH adjustment to 12 with sodium hydroxide to precipitate impurities. Extraction with 1-butanol-toluene (1:1) isolates the sulfoxide, which is crystallized at 5°C to yield a white crystalline product (mp 164–165°C). This method reduces intermediate isolation steps, enhancing scalability.
Substituent-Specific Modifications
Ethoxy Group Introduction
While WO1998040378A1 focuses on methoxy and trifluoromethoxy substituents, the ethoxy group at the 4-position of the pyridine ring can be introduced via nucleophilic aromatic substitution . Starting with 4-chloro-3-methylpyridine-N-oxide , reaction with sodium ethoxide in dimethylformamide (DMF) at 80°C substitutes chlorine with ethoxy, achieving >90% conversion. The ethoxy-substituted pyridine-N-oxide is then coupled with the benzimidazole intermediate.
Sulfone Impurity Mitigation
EP1818331A1 highlights sulfone formation as a critical challenge during oxidation. Using dichloromethane extraction post-oxidation removes unreacted sulfide precursors, while pH-controlled crystallization (adjusted to 8.0 with acetic acid) isolates the sulfoxide from sulfone impurities. This dual-step purification reduces sulfone content to 0.08%, meeting pharmaceutical standards.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Optimal oxidation occurs in chloroform or 1-butanol-toluene mixtures at 30°C, balancing reaction rate and byproduct formation. Elevated temperatures (>40°C) accelerate over-oxidation to sulfones, whereas temperatures <20°C prolong reaction times.
Oxidizing Agent Selection
m-CPBA is preferred over hydrogen peroxide for its selectivity, achieving 85–90% sulfoxide yield with minimal sulfone generation. Stoichiometric ratios of 1.1:1 (m-CPBA:sulfide) optimize conversion without excess reagent carryover.
Purification and Characterization
Crystallization Techniques
Final purification employs pH-dependent solubility :
Chemical Reactions Analysis
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of sulfide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole exhibit significant antimicrobial properties. The benzimidazole moiety is recognized for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound can effectively target resistant strains of bacteria, providing a basis for further exploration in drug development .
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer potential. The compound's ability to interfere with cellular processes and induce apoptosis in cancer cells has been documented. Specific case studies reveal that modifications to the benzimidazole structure enhance its cytotoxicity against various cancer cell lines, suggesting a pathway for novel cancer therapeutics .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor, particularly in inhibiting enzymes involved in cancer progression and microbial resistance mechanisms. This property is crucial for developing targeted therapies that can minimize side effects while maximizing therapeutic outcomes .
Pesticidal Activity
This compound has shown promise as an agricultural pesticide. Its efficacy against various pests, including insects and nematodes, positions it as a potential alternative to traditional chemical pesticides. The compound's mode of action involves disrupting the nervous system of target pests, leading to their mortality without significantly affecting non-target species .
Plant Growth Regulation
In addition to its pesticidal properties, this compound may serve as a plant growth regulator. Research indicates that certain benzimidazole derivatives can enhance plant growth and yield by modulating hormonal pathways within plants. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing crop productivity while reducing chemical inputs .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Proton Pump Inhibitor (PPI) Class
The compound shares structural homology with PPIs, differing primarily in the substituents on the pyridine ring. Key analogues include:
Key Observations :
- Substituent Effects on Enzyme Binding : Rabeprazole’s methoxypropoxy group stabilizes the E1 form of H⁺/K⁺-ATPase, whereas omeprazole stabilizes E2 . The target compound’s ethoxy group may confer intermediate properties, balancing lipophilicity and metabolic stability.
- Electron-Withdrawing Groups : Lansoprazole’s trifluoroethoxy group enhances acid stability and bioavailability compared to alkoxy substituents .
Pharmacokinetic and Pharmacodynamic Comparisons
- Acid Activation : All PPIs require acidic conditions to convert sulfinyl groups to active sulfenamides. Ethoxy substituents (as in the target compound) may modulate activation kinetics compared to methoxy or trifluoroethoxy groups .
Anti-Tubercular Activity
- 2,5-Disubstituted benzimidazoles (e.g., compounds 11h and 13e) showed MIC99 values of 0.195–100 µM against Mycobacterium tuberculosis, outperforming isoniazid .
Anticonvulsant Activity
- Nitro-substituted benzimidazoles (e.g., 2-nitroaniline derivatives) demonstrated superior anticonvulsant activity in PTZ-induced seizure models . The target compound lacks nitro groups, suggesting lower relevance here.
α-Glucosidase Inhibition
Biological Activity
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole is a compound with the molecular formula C16H17N3O2S and a molecular weight of 315.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-ethoxy-3-methyl-2-pyridinecarboxaldehyde with benzimidazole in the presence of a sulfinylating agent. Common solvents used in this process include dichloromethane or acetonitrile, with catalysts such as triethylamine enhancing yield and purity.
Antimicrobial Activity
Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluating related compounds highlighted their effectiveness against multiple bacterial strains, suggesting that modifications to the benzimidazole structure can enhance activity against specific pathogens. The compound's sulfinyl group may play a crucial role in its interaction with microbial targets .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. For instance, similar benzimidazole derivatives have been shown to induce cytotoxic effects on tumor cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma). These studies utilized assays measuring cell proliferation, apoptosis, and DNA damage to assess the compounds' efficacy .
Table 1: Summary of Anticancer Activity in Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Induces apoptosis via caspase activation |
| Benzimidazole derivative (compound 2b) | WM115 | TBD | Hypoxia-selective agent targeting HIF1 |
The mechanism by which this compound exerts its biological effects is believed to involve its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, thereby modulating their activity. For example, the compound's ability to induce apoptosis in cancer cells may be linked to its capacity to disrupt cellular signaling pathways associated with survival and proliferation .
Case Studies
- Antimicrobial Efficacy : In a comparative study, various benzimidazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, with certain derivatives showing up to a 50% reduction in bacterial growth at low concentrations.
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of benzimidazole derivatives on A549 cells using WST-1 assays. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values indicating strong potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole and its analogs?
- Methodological Answer : The compound and its analogs are typically synthesized via sulfoxidation of the corresponding thioether precursor using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Solvent-free methods under microwave irradiation (e.g., 400–600 MHz for 1–4 hours) improve reaction efficiency and yield . Characterization involves IR spectroscopy (C=S and S=O stretches at ~1318–1153 cm⁻¹), ¹H/¹³C NMR (e.g., methylsulfinyl protons at δ ~3.31 ppm), and elemental analysis to confirm purity .
Q. How are structural and electronic properties of benzimidazole derivatives validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking). For example, SCXRD of a related derivative revealed a mean C–C bond length of 0.004 Å and R factor = 0.050, confirming structural integrity . Computational tools like Gaussian09 with B3LYP/6-31G(d) basis sets complement experimental data by modeling electron density and frontier molecular orbitals .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar benzimidazole derivatives?
- Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. anticancer efficacy) arise from variations in substituent electronic effects, steric hindrance, or assay conditions. A systematic approach includes:
- Step 1 : Compare IC₅₀ values under standardized protocols (e.g., MTT assay for cytotoxicity ).
- Step 2 : Perform 3D-QSAR modeling to correlate substituent positions (e.g., para-ethoxy vs. meta-methyl groups) with activity .
- Step 3 : Validate using in silico ADME prediction (e.g., SwissADME) to rule out pharmacokinetic confounding factors .
Q. What experimental designs optimize the supramolecular assembly of benzimidazole derivatives for material science applications?
- Methodological Answer : To engineer materials like metal-organic frameworks (MOFs) or nanowires:
- Design : Introduce electron-withdrawing groups (e.g., -SO₂CH₃) to enhance π-acidity, promoting coordination with transition metals (e.g., Pd²⁺ in Heck-Mizoroki reactions ).
- Characterization : Use SEM/TEM for morphology analysis and fluorescence spectroscopy (λₑₓ = 350 nm, λₑₘ = 450 nm) to study excited-state intramolecular proton transfer (ESIPT) .
- Validation : Test proton conductivity in fuel cells or Cu²⁺/Zn²⁺ sensing efficiency via fluorescence quenching .
Q. How can researchers address instability of benzimidazole derivatives in diagnostic test strips?
- Methodological Answer : Stability challenges in peroxidatively active diagnostic agents (e.g., test strips for blood detection) require:
- Formulation : Co-crystallization with stabilizing agents (e.g., polyvinylpyrrolidone) to reduce hygroscopicity .
- Accelerated Testing : Expose strips to 40°C/75% RH for 4 weeks and monitor activity loss via UV-Vis spectroscopy (λ = 450 nm for peroxidase-like activity) .
- Structure-Activity Analysis : Compare degradation rates of derivatives with substituents like 4-ethoxy vs. 4-methoxy groups to identify hydrolytically resistant analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
